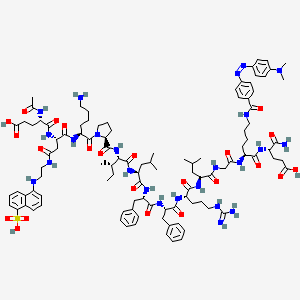

Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

400716-78-1 |

|---|---|

Molecular Formula |

C104H146N24O23S |

Molecular Weight |

2132.5 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C104H146N24O23S/c1-10-63(6)90(124-101(146)84-35-24-54-128(84)103(148)78(32-17-19-49-105)118-100(145)83(122-96(141)77(114-64(7)129)46-48-89(134)135)59-86(130)110-53-52-109-73-33-21-30-72-71(73)29-22-36-85(72)152(149,150)151)102(147)123-80(56-62(4)5)97(142)120-82(58-66-27-15-12-16-28-66)99(144)121-81(57-65-25-13-11-14-26-65)98(143)117-76(34-23-51-112-104(107)108)95(140)119-79(55-61(2)3)93(138)113-60-87(131)115-75(94(139)116-74(91(106)136)45-47-88(132)133)31-18-20-50-111-92(137)67-37-39-68(40-38-67)125-126-69-41-43-70(44-42-69)127(8)9/h11-16,21-22,25-30,33,36-44,61-63,74-84,90,109H,10,17-20,23-24,31-32,34-35,45-60,105H2,1-9H3,(H2,106,136)(H,110,130)(H,111,137)(H,113,138)(H,114,129)(H,115,131)(H,116,139)(H,117,143)(H,118,145)(H,119,140)(H,120,142)(H,121,144)(H,122,141)(H,123,147)(H,124,146)(H,132,133)(H,134,135)(H4,107,108,112)(H,149,150,151)/t63-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,90-/m0/s1 |

InChI Key |

JMMXTBIZFWHZNK-KEVVOMHPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2 is a highly sensitive fluorogenic peptide substrate designed for the specific detection of Cathepsin D activity. This substrate is an invaluable tool in drug discovery and biomedical research, particularly in studies related to cancer, Alzheimer's disease, and other pathologies where Cathepsin D is implicated. Its mechanism is based on Förster Resonance Energy Transfer (FRET), providing a continuous and quantitative measure of enzymatic activity.

This technical guide provides a comprehensive overview of the substrate's properties, a detailed experimental protocol for its use, and the necessary quantitative data for robust assay development and analysis.

Core Principles and Mechanism of Action

The peptide's sequence, this compound, is specifically designed to be recognized and cleaved by Cathepsin D. The key to its function lies in the strategically placed EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore and a DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) quencher.

In its intact state, the close proximity of the DABCYL quencher to the EDANS fluorophore results in the quenching of fluorescence through FRET. Upon enzymatic cleavage of the peptide backbone by Cathepsin D, the fluorophore and quencher are separated. This separation disrupts the FRET process, leading to a significant increase in the fluorescence of EDANS, which can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the Cathepsin D activity.

The likely cleavage site for Cathepsin D within this substrate is between the two adjacent phenylalanine (Phe-Phe) residues, a known recognition motif for this aspartyl protease.

Quantitative Data

The following tables summarize the key quantitative parameters for this compound.

| Property | Value |

| Full Chemical Name | Acetyl-L-glutamyl-L-α-aspartyl(5-((2-aminoethyl)amino)naphthalene-1-sulfonyl)-L-lysyl-L-prolyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-phenylalanyl-L-arginyl-L-leucyl-glycyl-L-lysyl(4-((4-(dimethylamino)phenyl)azo)benzoyl)-L-glutaminamide |

| Molecular Formula | C111H158N26O26S |

| Molecular Weight | 2352.7 g/mol |

| Excitation Wavelength (λex) | ~340 nm |

| Emission Wavelength (λem) | ~490-500 nm |

| Solubility | Soluble in DMSO or 50% acetic acid |

| Storage | Store at -20°C, protect from light |

Table 1: Physicochemical and Spectroscopic Properties

| Enzyme | kcat/Km (µM⁻¹s⁻¹) |

| Cathepsin D | ~15.6 |

Table 2: Kinetic Parameters Note: The kcat/Km value is based on a highly similar MOCAc/Dnp-labeled substrate with an identical core recognition sequence, providing a strong estimate for the kinetic efficiency of this peptide.[1][2]

Experimental Protocols

This section provides a detailed methodology for a standard Cathepsin D activity assay using the specified FRET substrate.

Reagent Preparation

-

Assay Buffer: 100 mM Sodium Acetate, pH 4.0.

-

Substrate Stock Solution: Dissolve the peptide in DMSO to a concentration of 1-10 mM. Store this stock solution at -20°C.

-

Cathepsin D Enzyme: Reconstitute and dilute the enzyme in the assay buffer to the desired working concentration. Keep the enzyme on ice.

-

Inhibitor (Optional): Prepare a stock solution of a known Cathepsin D inhibitor (e.g., Pepstatin A) in an appropriate solvent (e.g., DMSO) for control experiments.

Assay Procedure

-

Prepare the Reaction Plate: Use a black 96-well microplate suitable for fluorescence measurements.

-

Add Reagents:

-

Add 50 µL of Assay Buffer to each well.

-

For inhibitor studies, add 10 µL of the inhibitor solution or vehicle control (DMSO) to the respective wells. .

-

Add 20 µL of the diluted Cathepsin D enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 20 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate the Reaction:

-

Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (typically 1-10 µM).

-

Add 20 µL of the substrate working solution to all wells to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

Data Analysis

-

Plot the Data: Plot the relative fluorescence units (RFU) versus time for each well.

-

Calculate the Reaction Rate: The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

-

Enzyme Activity Calculation: The enzyme activity can be calculated from the reaction rate and a standard curve generated with a known concentration of a free fluorophore (e.g., EDANS).

-

Inhibitor Analysis: For inhibitor screening, calculate the percent inhibition using the following formula: % Inhibition = [(V₀_uninhibited - V₀_inhibited) / V₀_uninhibited] * 100

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of the FRET-based Cathepsin D assay.

Experimental Workflow Diagram

Caption: A typical experimental workflow for a Cathepsin D activity assay.

References

A Technical Guide to Förster Resonance Energy Transfer (FRET) Assays Utilizing EDANS and DABCYL Labeled Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and practical application of Förster Resonance Energy Transfer (FRET) assays employing the EDANS (donor) and DABCYL (quencher) pair linked to synthetic peptides. This methodology is a cornerstone in biochemical research, particularly for studying enzymatic activity, inhibitor screening, and molecular interactions.

The Core Principle of FRET

Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1] When the donor molecule is excited, it can transfer its excitation energy to an acceptor molecule in close proximity (typically 10-100 Å) without the emission of a photon.[2][3] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of the distance separating them.[2] This "spectroscopic ruler" allows for the precise measurement of molecular-scale distances.[4]

For a FRET event to occur, several conditions must be met:

-

The donor and acceptor molecules must be in close spatial proximity.[5]

-

The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.[5]

-

The transition dipoles of the donor and acceptor must be favorably oriented.[5]

In the context of peptide assays, a donor fluorophore (EDANS) and an acceptor molecule (DABCYL) are covalently attached to a peptide substrate. When the peptide is intact, the donor and acceptor are close enough for efficient FRET to occur. DABCYL is a "dark quencher," meaning it dissipates the absorbed energy as heat rather than fluorescing, which minimizes background signal and enhances the signal-to-noise ratio.[2]

Upon enzymatic cleavage of the peptide substrate, the EDANS and DABCYL moieties are separated. This separation disrupts FRET, leading to an increase in the donor's fluorescence emission, which can be monitored in real-time to determine enzymatic activity.[3][6]

The EDANS-DABCYL FRET Pair

The pairing of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) as the donor and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) as the acceptor is widely used in FRET-based protease assays due to their excellent spectral overlap and high quenching efficiency.[2][7]

-

EDANS (Donor): Functions as the fluorophore. Its sulfonic acid group enhances its water solubility.[2]

-

DABCYL (Acceptor/Quencher): Acts as a non-fluorescent "dark quencher". Its broad absorption spectrum effectively quenches the fluorescence of EDANS when in close proximity.[2][8]

The excellent spectral overlap between the emission of EDANS and the absorption of DABCYL is a key factor in the efficiency of this FRET pair.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the EDANS-DABCYL FRET pair, compiled from various sources for easy comparison.

| Parameter | Value | Source(s) |

| EDANS (Donor) | ||

| Excitation Maximum (λex) | ~335-341 nm | [2][9] |

| Emission Maximum (λem) | ~471-496 nm | [2][10] |

| DABCYL (Acceptor) | ||

| Absorption Maximum (λabs) | ~453-473 nm | [2][9] |

| Molar Extinction Coefficient (ε) at 463 nm | log ε = 4.37 | [10] |

| FRET Pair | ||

| Förster Distance (R₀) | 3.3 nm (33 Å) | [2][11] |

| Quenching Efficiency | >95% | [2] |

| Fluorescence Enhancement Upon Cleavage | Up to 40-fold | [2] |

Experimental Protocols

This section provides a detailed methodology for a typical protease assay using an EDANS-DABCYL labeled peptide substrate.

Peptide Substrate Design and Synthesis

The peptide substrate should be designed to contain a specific cleavage site for the protease of interest. EDANS and DABCYL are typically attached to the N- and C-termini of the peptide, respectively.[7] Modern solid-phase peptide synthesis (SPPS) utilizes pre-derivatized amino acids, such as Fmoc-Glu(EDANS)-OH and Fmoc-Lys(DABCYL)-OH, to incorporate the fluorophore and quencher at specific positions within the peptide sequence.[1]

General Protease Assay Protocol

Materials:

-

EDANS-DABCYL labeled peptide substrate

-

Purified protease

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA; or phosphate buffer, pH 7.5)[10][12]

-

96-well black microplate

-

Fluorescence plate reader with excitation and emission filters for EDANS

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the EDANS-DABCYL peptide substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.

-

Prepare a stock solution of the purified protease in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer to each well.

-

Add the peptide substrate to each well to a final concentration typically in the low micromolar range (e.g., 1-10 µM).

-

Include negative controls:

-

No-enzyme control: Substrate in assay buffer without the protease to measure background fluorescence.

-

Inhibitor control (if applicable): Substrate and protease with a known inhibitor to confirm assay specificity.

-

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the protease to the wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 60 minutes).[9]

-

Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.[5][7]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the reaction wells.

-

Plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction is determined from the initial linear portion of the curve.

-

For inhibitor screening, the percentage of inhibition can be calculated by comparing the initial velocities in the presence and absence of the inhibitor.

-

Kinetic parameters such as Kₘ and k꜀ₐₜ can be determined by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Visualizations

Principle of the FRET-Based Protease Assay

Caption: FRET mechanism in a protease assay.

Experimental Workflow

References

- 1. lifetein.com [lifetein.com]

- 2. Table 2, [Properties of select FRET pairs...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. researchgate.net [researchgate.net]

- 5. Assay in Summary_ki [bdb99.ucsd.edu]

- 6. bachem.com [bachem.com]

- 7. researchgate.net [researchgate.net]

- 8. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cpcscientific.com [cpcscientific.com]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

- 12. researchgate.net [researchgate.net]

Probing BACE1 Activity: An In-depth Technical Guide to FRET-Based Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Beta-secretase 1 (BACE1) activity assay utilizing a Förster Resonance Energy Transfer (FRET) peptide substrate. BACE1 is a primary drug target in Alzheimer's disease research, and this guide offers detailed methodologies, data presentation, and visual workflows to enable researchers to effectively screen for BACE1 inhibitors and study its enzymatic kinetics.

Introduction to BACE1 and the FRET Assay Principle

Beta-secretase 1 (BACE1), an aspartic protease, plays a pivotal role in the amyloidogenic pathway, cleaving the amyloid precursor protein (APP) to generate the N-terminus of the amyloid-beta (Aβ) peptide.[1][2][3] The subsequent cleavage by γ-secretase results in the production of Aβ peptides, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease.[1][4] Consequently, the inhibition of BACE1 is a key therapeutic strategy in the development of Alzheimer's disease treatments.[4][5]

The BACE1 activity assay using a FRET peptide substrate is a sensitive and widely adopted method for high-throughput screening (HTS) of potential inhibitors.[1][6] This homogeneous assay format is based on the principle of FRET, a distance-dependent interaction between two fluorophores, a donor and an acceptor.[1] The peptide substrate is engineered to contain a cleavage site for BACE1, flanked by a fluorescent donor and a quenching acceptor molecule.[1] In the intact peptide, the close proximity of the donor and acceptor allows for efficient energy transfer, resulting in quenching of the donor's fluorescence.[1] Upon cleavage of the peptide by BACE1, the donor and acceptor are separated, disrupting FRET and leading to a measurable increase in the donor's fluorescence emission.[1][6][7] This increase in fluorescence is directly proportional to the enzymatic activity of BACE1.[1]

Principle of the BACE1 FRET Assay

The core of the assay lies in a specifically designed peptide substrate that mimics the "Swedish" mutation of APP, which enhances cleavage by BACE1.[1] This peptide is dual-labeled with a fluorophore (donor) and a quencher (acceptor).

Experimental Protocols

This section provides detailed methodologies for performing a BACE1 activity assay in a 96-well or 384-well plate format. The protocols are based on commercially available kits and published literature.[1][2][8][9]

Reagent Preparation

Proper preparation of reagents is critical for a successful assay.

| Reagent | Preparation | Storage |

| BACE1 Assay Buffer | Typically 50 mM Sodium Acetate, pH 4.5.[1] Bring to room temperature before use.[8] | 4°C[8] |

| BACE1 Enzyme | Recombinant human BACE1. Thaw on ice and dilute to the desired concentration (e.g., ~7.5-10 ng/µl) in BACE1 Assay Buffer just before use.[8] Avoid repeated freeze-thaw cycles.[8] | -80°C in aliquots[8] |

| FRET Peptide Substrate | Dissolve in DMSO to create a stock solution (e.g., 1 mg/mL or 500 µM).[9] Further dilute to a working concentration (e.g., 750 nM for a 3X solution) in BACE1 Assay Buffer.[1] Protect from light.[1][8] | -80°C (stock), 4°C (working solution, use within 24 hours)[1] |

| BACE1 Inhibitor (Control) | Prepare a stock solution in an appropriate solvent (e.g., DMSO).[2] Create a serial dilution to determine the IC50 value. | -20°C or -80°C |

| Stop Solution | 2.5 M Sodium Acetate.[1] Used for endpoint assays to stabilize the fluorescent signal. | Room Temperature or 4°C[9] |

Assay Workflow

The following diagram illustrates a typical workflow for screening BACE1 inhibitors.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A continuous time-resolved fluorescence assay for identification of BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Measuring Protease Activity: An In-depth Technical Guide to EDANS-DABCYL Peptide Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of EDANS-DABCYL Förster Resonance Energy Transfer (FRET) peptide substrates for the sensitive and continuous measurement of protease activity. We delve into the underlying mechanism, provide detailed experimental protocols for key proteases, and present quantitative data to facilitate assay design and interpretation.

Core Principles: The EDANS-DABCYL FRET Pair

The measurement of protease activity using EDANS-DABCYL labeled peptides hinges on the principle of Förster Resonance Energy Transfer (FRET). In this system, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) serves as the fluorescent donor, and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) acts as a non-fluorescent quencher.

Mechanism of Action:

An intact peptide substrate is designed with a specific protease cleavage sequence flanked by EDANS and DABCYL. When these two molecules are in close proximity (typically 10-100 Å), the energy from an excited EDANS molecule is non-radiatively transferred to the DABCYL quencher. This energy transfer prevents EDANS from emitting a photon, resulting in a low fluorescence signal. Upon the introduction of a specific protease, the peptide substrate is cleaved. This cleavage separates the EDANS and DABCYL moieties, disrupting FRET and leading to a significant increase in the fluorescence of EDANS, which can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the protease activity.

The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth power relationship. This makes the EDANS-DABCYL pair a highly sensitive tool for detecting proteolytic events.

Quantitative Data for Protease Assays

The selection of an appropriate peptide substrate and the understanding of its kinetic parameters are crucial for accurate and reproducible protease activity measurements. The following tables summarize key quantitative data for commonly used EDANS-DABCYL and other FRET-based substrates for various proteases.

Table 1: Spectral Properties of EDANS-DABCYL Pair

| Fluorophore/Quencher | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (ΦF) |

| EDANS | ~336 - 340[1][2] | ~485 - 490[1][2][3] | 5,400[4] | 0.13[4] |

| DABCYL | ~453 - 472[1][2][5] | N/A (Quencher) | 32,000[6] | N/A |

Table 2: Kinetic Parameters of Protease Substrates

| Protease | Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| HIV-1 Protease | Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg | 15[7][8] | 7.4[7][8] | 5.0 x 10⁵[7] |

| SARS Main Protease | DABCYL-KTSAVLQSGFRKME-EDANS | 17[9][10] | 1.9[9] | 1.1 x 10⁵ |

| Caspase-3 | Ac-DEVD-pNA | 11[11] | 2.4[11] | 2.2 x 10⁵ |

| MMP-1 | DABCYL-GABA-PQGL-E(EDANS)-AK-NH₂ | - | - | 21,000[12] |

| MMP-2 | DABCYL-GABA-PQGL-E(EDANS)-AK-NH₂ | - | - | 619,000[12] |

| MMP-3 | DABCYL-GABA-PQGL-E(EDANS)-AK-NH₂ | - | - | 40,000[12] |

| MMP-9 | DABCYL-GABA-PQGL-E(EDANS)-AK-NH₂ | - | - | 206,000[12] |

Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable and comparable results. Below are representative protocols for measuring the activity of three key proteases using fluorogenic substrates.

HIV-1 Protease Activity Assay

This protocol is adapted for a 96-well plate format and is suitable for inhibitor screening and kinetic analysis.

Materials:

-

HIV-1 Protease Assay Buffer: 0.1 M sodium acetate, 1.0 M sodium chloride, 1.0 mM EDTA, 1.0 mM DTT, pH adjusted to the desired value (typically 4.7-6.5).[13]

-

HIV-1 Protease Substrate: Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg. Prepare a stock solution (e.g., 500 µM) in DMSO.[13]

-

Recombinant HIV-1 Protease: Dilute to the desired concentration in assay buffer immediately before use.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare the reaction mixture: In each well, add the desired volume of assay buffer.

-

Add inhibitor (optional): For inhibitor screening, add various concentrations of the test compound to the wells. Include a solvent control (e.g., DMSO).

-

Add HIV-1 Protease: Add the diluted HIV-1 protease to each well, except for the no-enzyme control wells.

-

Pre-incubate: Incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to interact.

-

Initiate the reaction: Add the HIV-1 Protease Substrate to each well to a final concentration typically in the range of 2-20 µM. The final volume in each well should be consistent (e.g., 100-200 µL).

-

Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[13] Readings should be taken kinetically over a period of 30-60 minutes at 37°C.

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. For inhibitor screening, calculate the percent inhibition relative to the no-inhibitor control. For kinetic analysis, vary the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and kcat.

Caspase-3 Activity Assay

This protocol is designed for the detection of caspase-3 activity in cell lysates.

Materials:

-

Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.

-

Assay Buffer: 20 mM HEPES, pH 7.4, 10% glycerol, and 2 mM DTT.

-

Caspase-3 Substrate (Ac-DEVD-AMC): N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin. Prepare a stock solution (e.g., 10 mM) in DMSO.

-

Cell Lysate: Prepare from apoptotic and control cells.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare cell lysates: Induce apoptosis in the desired cell line. Harvest and wash the cells, then lyse them in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration: Measure the protein concentration of the cell lysates.

-

Set up the assay: In a 96-well black plate, add 50-100 µg of cell lysate protein to each well. Adjust the volume with Assay Buffer. Include a blank control with Assay Buffer only.

-

Initiate the reaction: Add the Caspase-3 substrate (Ac-DEVD-AMC) to each well to a final concentration of 50 µM.

-

Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure fluorescence: Read the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1]

-

Data Analysis: Subtract the background fluorescence (from the blank control) from all readings. The caspase-3 activity can be expressed as relative fluorescence units (RFU) or quantified using a standard curve prepared with free AMC.

Matrix Metalloproteinase (MMP) Activity Assay

This general protocol can be adapted for various MMPs using a suitable FRET substrate.

Materials:

-

MMP Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.01% Brij-35.

-

MMP Substrate: e.g., DABCYL-GABA-PQGL-E(EDANS)-AK-NH₂. Prepare a stock solution in DMSO.

-

Recombinant active MMP enzyme.

-

APMA (4-aminophenylmercuric acetate): For activation of pro-MMPs, if necessary.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Activate pro-MMP (if necessary): If using a pro-MMP, incubate it with APMA (e.g., 1-2 mM) in assay buffer at 37°C for 1-2 hours.

-

Prepare the reaction: In a 96-well plate, add the desired amount of active MMP enzyme to each well containing MMP Assay Buffer.

-

Add inhibitor (optional): For inhibitor studies, add test compounds at various concentrations.

-

Initiate the reaction: Add the MMP FRET substrate to a final concentration typically in the low micromolar range.

-

Measure fluorescence: Monitor the increase in fluorescence intensity kinetically at an excitation of ~340 nm and an emission of ~485 nm at 37°C.[12]

-

Data Analysis: Calculate the initial reaction rates from the linear phase of the reaction. Determine kinetic parameters or inhibitor potency as described for the HIV-1 protease assay.

Signaling Pathway Context

Proteases measured by EDANS-DABCYL assays are often key players in critical biological signaling pathways. Understanding this context is vital for interpreting experimental results.

Caspase-3 in the Apoptosis Signaling Pathway

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation, triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leads to the cleavage of numerous cellular substrates, ultimately resulting in programmed cell death.

HIV-1 Protease in the HIV Life Cycle

HIV-1 protease is essential for the maturation of the HIV virion. After the virus buds from the host cell, the protease cleaves the Gag and Gag-Pol polyproteins into their functional protein components, a necessary step for the virus to become infectious.

Conclusion

EDANS-DABCYL peptide substrates provide a robust and sensitive tool for the real-time measurement of protease activity. Their application is widespread in basic research for enzyme characterization and in drug discovery for the high-throughput screening of protease inhibitors. By understanding the core principles, utilizing standardized protocols, and considering the biological context, researchers can effectively leverage this technology to advance their scientific goals.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. stemcell.com [stemcell.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorogenic Assay for Inhibitors of HIV-1 Protease with Sub-picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ubpbio.com [ubpbio.com]

- 11. Caspase 3 (Apopain) Substrate 1, chromogenic - 5 mg [anaspec.com]

- 12. MMP Substrate III, Fluorogenic A specific fluorogenic resonance energy transfer (FRET) peptide substrate with an MMP cleavable Gly-Leu bond and EDANS/Dabcyl as fluorophore/quencher combination. | Sigma-Aldrich [sigmaaldrich.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

The EDANS/DABCYL FRET Pair: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The Förster Resonance Energy Transfer (FRET) pair consisting of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) as the donor fluorophore and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) as the acceptor quencher is a cornerstone tool in biochemical and cellular assays. Its robust performance and high signal-to-noise ratio make it particularly well-suited for studying enzymatic activity, molecular interactions, and conformational changes in real-time. This guide provides an in-depth overview of the spectral properties, underlying mechanisms, and experimental protocols for the effective application of the EDANS/DABCYL pair.

Core Principles and Mechanism of Action

FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 10-100 Å). In the EDANS/DABCYL system, EDANS, the donor, absorbs photons at its excitation wavelength and would typically emit this energy as fluorescence. However, if DABCYL, a non-fluorescent "dark" quencher, is nearby, the excitation energy from EDANS is transferred directly to DABCYL, which then dissipates the energy as heat. This results in significant quenching of the EDANS fluorescence.

The efficiency of this energy transfer is exquisitely sensitive to the distance between the two molecules, varying inversely with the sixth power of the separation distance. This principle is commonly exploited in assays for proteases or nucleases. A substrate peptide or oligonucleotide is synthesized with EDANS and DABCYL covalently attached at positions that keep them in close proximity. In this "quenched" state, fluorescence is minimal. Upon enzymatic cleavage of the substrate, EDANS and DABCYL diffuse apart, disrupting FRET and leading to a quantifiable increase in donor fluorescence.

Quantitative and Spectral Data

The selection of a FRET pair is dictated by the spectral overlap between the donor's emission and the acceptor's absorption. The EDANS/DABCYL pair exhibits excellent spectral overlap, contributing to its high quenching efficiency. Key quantitative data are summarized below.

| Parameter | EDANS (Donor) | DABCYL (Acceptor/Quencher) | FRET Pair |

| Excitation Wavelength (λex) | ~336 nm[1][2][3] | N/A | Excite at ~336-340 nm |

| Emission Wavelength (λem) | ~490 nm[1][4][5] | Non-fluorescent | Monitor at ~490-500 nm |

| Absorption Wavelength (λabs) | ~336 nm | ~453 - 472 nm[1][2][6] | N/A |

| Molar Extinction Coefficient (ε) | 5,900 M⁻¹cm⁻¹ | 32,000 M⁻¹cm⁻¹ at λmax[6] | N/A |

| Fluorescence Quantum Yield (Φ) | High, due to an extended conjugated system[7] | N/A | N/A |

| Förster Distance (R₀) | N/A | N/A | ~30 - 33 Å[8] |

Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%.

Visualizing the FRET Mechanism

The following diagram illustrates the fundamental principle of a FRET-based enzymatic cleavage assay using the EDANS/DABCYL pair.

Caption: FRET mechanism for an enzymatic assay using an EDANS/DABCYL substrate.

Detailed Experimental Protocol: Protease Activity Assay

This section provides a generalized protocol for measuring protease activity using a custom-synthesized peptide substrate labeled with EDANS and DABCYL. This protocol should be optimized for the specific enzyme and substrate being investigated.

1. Materials and Reagents

-

FRET Substrate: Peptide containing the protease-specific cleavage site, labeled with EDANS (donor) and DABCYL (quencher).

-

Enzyme: Purified protease of interest.

-

Assay Buffer: Buffer compatible with the enzyme's optimal activity (e.g., PBS or Tris buffer). Ensure the buffer does not interfere with the fluorescence signal.[4]

-

Inhibitor (Optional): Specific inhibitor for the protease to serve as a negative control.

-

Instrumentation: Fluorescence plate reader or spectrofluorometer with excitation and emission wavelengths set for EDANS.

-

Microplate: 96-well or 384-well black, opaque microplate to minimize light scatter and background.

2. Reagent Preparation

-

Substrate Stock Solution: Dissolve the lyophilized FRET substrate in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 1-10 mM). Store at -20°C or -80°C.

-

Working Substrate Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration. A typical final concentration is between 1-50 µM.[4] The optimal concentration should be determined experimentally and is often near the enzyme's Michaelis constant (Km).

-

Enzyme Solution: Prepare a dilution series of the enzyme in cold assay buffer immediately before use.

3. Assay Procedure (96-well plate format)

-

Plate Setup: Design the plate layout, including wells for blanks (buffer only), negative controls (substrate, no enzyme), positive controls (substrate and enzyme), and experimental conditions (e.g., with inhibitors).

-

Add Reagents:

-

To each well, add the appropriate volume of assay buffer.

-

For inhibitor studies, add the inhibitor to the designated wells and incubate with the enzyme for a predetermined time (e.g., 15-30 minutes) at the reaction temperature before adding the substrate.

-

Add the enzyme solution to all wells except the blanks and negative controls.

-

-

Initiate Reaction: Start the enzymatic reaction by adding the working substrate solution to all wells, bringing the total volume to the final desired volume (e.g., 100 µL).

-

Incubation and Measurement:

-

Immediately place the plate in the fluorescence reader, pre-set to the optimal reaction temperature (e.g., 37°C).[3]

-

Set the instrument to measure fluorescence intensity with excitation at ~340 nm and emission at ~490 nm .[4]

-

For kinetic analysis, record fluorescence readings at regular intervals (e.g., every 1-2 minutes) over a period of 30-60 minutes.[4] For endpoint assays, incubate for a fixed time and then read the final fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence (from blank or negative control wells) from all readings.

-

For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Plot the reaction velocity against the enzyme or inhibitor concentration to determine parameters like IC₅₀ or enzyme activity.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical high-throughput screening experiment for protease inhibitors using the EDANS/DABCYL FRET assay.

Caption: Experimental workflow for a FRET-based high-throughput screening assay.

References

- 1. Spectrum [EDANS] | AAT Bioquest [aatbio.com]

- 2. chimia.ch [chimia.ch]

- 3. researchgate.net [researchgate.net]

- 4. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. rsc.org [rsc.org]

- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

A Technical Guide to the Solubility and Storage of Fluorogenic Peptide Substrates

For Researchers, Scientists, and Drug Development Professionals

In the realms of biochemistry, cell biology, and drug discovery, fluorogenic peptide substrates are indispensable tools for the sensitive and continuous monitoring of protease activity. The accuracy and reproducibility of assays employing these substrates are critically dependent on their proper handling, which includes correct solubilization and stable storage. This in-depth technical guide provides a comprehensive overview of the core principles and best practices for ensuring the integrity and performance of fluorogenic peptide substrates.

Understanding Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are short peptide sequences specifically recognized by a target protease. These peptides are chemically modified with a fluorophore and a quencher molecule. In their intact state, the proximity of the quencher to the fluorophore suppresses its fluorescence through mechanisms like Fluorescence Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the protease activity.

A common fluorophore used is 7-amino-4-methylcoumarin (AMC), which is attached to the C-terminus of the peptide. Cleavage of the peptide-AMC amide bond releases the highly fluorescent AMC molecule.

Solubility of Fluorogenic Peptide Substrates

The solubility of a peptide is a critical factor that is primarily dictated by its amino acid composition, length, and overall charge. Improper solubilization can lead to inaccurate concentration determination and, consequently, unreliable experimental results.

General Principles of Peptide Solubility

The polarity of a peptide determines its solubility. The following guidelines can help predict and improve the solubility of fluorogenic peptide substrates:

-

Amino Acid Composition: The presence of hydrophilic (charged or polar) amino acids (e.g., Arg, Lys, Asp, Glu) enhances solubility in aqueous solutions. Conversely, a high content of hydrophobic (nonpolar) amino acids (e.g., Leu, Val, Ile, Phe) decreases aqueous solubility.

-

Overall Charge: The net charge of a peptide at a given pH significantly influences its solubility. Peptides are generally least soluble at their isoelectric point (pI), the pH at which their net charge is zero.

-

Secondary Structure: The formation of secondary structures like β-sheets can lead to aggregation and reduced solubility.

Recommended Solvents and Dissolution Strategies

It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.

| Peptide Characteristics | Primary Solvent | Secondary Solvent/Strategy |

| Basic Peptides (net positive charge) | Sterile, deionized water | 10-30% aqueous acetic acid. If the peptide remains insoluble, a small amount of trifluoroacetic acid (TFA) (<50 µL) can be used, followed by dilution. |

| Acidic Peptides (net negative charge) | Sterile, deionized water or PBS (pH 7.4) | 0.1 M ammonium bicarbonate or a dilute aqueous ammonia solution (<50 µL). Note: Avoid basic solutions for peptides containing cysteine. |

| Neutral or Hydrophobic Peptides | Small amount of organic solvent (e.g., DMSO, DMF, acetonitrile, methanol, or isopropanol) | Slowly add the organic solvent solution dropwise to sterile water or an aqueous buffer with constant vortexing. For peptides containing Cys or Met, avoid DMSO as it can oxidize these residues; DMF is a suitable alternative. |

Table 1: General Guidelines for Dissolving Fluorogenic Peptide Substrates.

Quantitative Solubility Data for Common Substrates

| Substrate | Target Enzyme | Solubility in DMSO | Solubility in Water | Other Solvents |

| Ac-DEVD-AMC | Caspase-3 | 10 mg/mL[1][2][3] | < 0.1 mg/mL (insoluble)[1] | Soluble in 50% acetic acid in water (5 mg/ml), DMF, and methanol. |

| Mca-PLGL-Dpa-AR-NH₂ | MMPs | Soluble | Fully water-soluble | - |

| Z-LLE-AMC | Proteasome | 50 mg/mL | - | - |

| Boc-VPR-AFC | Thrombin | Soluble | - | Soluble in PBS. |

Storage of Fluorogenic Peptide Substrates

Proper storage is crucial to maintain the stability and activity of fluorogenic peptide substrates over time. Degradation can occur through hydrolysis, oxidation, and repeated freeze-thaw cycles.

Lyophilized Peptides

Lyophilized (freeze-dried) peptides are the most stable form for long-term storage.

| Storage Temperature | Expected Stability | Recommendations |

| -20°C or -80°C | Several years[4] | Recommended for long-term storage. Store in a desiccator to minimize moisture exposure.[5] |

| 2°C to 8°C | Several months to a year[6] | Suitable for short to medium-term storage. |

| Room Temperature | Several weeks to months[5][6] | Suitable for short-term storage during shipping or handling. Avoid prolonged exposure to light and moisture. |

Table 3: Storage Recommendations for Lyophilized Fluorogenic Peptide Substrates.

Peptides in Solution

Peptides in solution are significantly less stable than their lyophilized counterparts.

| Storage Temperature | Expected Stability | Recommendations |

| -20°C or -80°C | Up to 1-2 months (reconstituted in DMSO) | Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. Store protected from light. |

| 2°C to 8°C | A few days to a week | Not recommended for long-term storage. |

| Room Temperature | Not recommended | Significant degradation can occur within hours to days. |

Table 4: Storage Recommendations for Fluorogenic Peptide Substrates in Solution.

Important Considerations for Stability:

-

Peptide Sequence: Peptides containing certain amino acids such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) are more prone to degradation (oxidation and deamidation).[5]

-

Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides and should be strictly avoided.[5]

-

Light Exposure: Fluorophores are light-sensitive. Always store fluorogenic substrates protected from light.

-

pH: The stability of peptides in solution is pH-dependent. A pH range of 5-7 is generally optimal.

Experimental Protocols

Protocol for Determining Peptide Solubility

This protocol provides a systematic approach to determine the solubility of a new or uncharacterized fluorogenic peptide substrate.

-

Preparation:

-

Weigh a small, precise amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

-

Prepare a series of potential solvents based on the peptide's predicted characteristics (see Table 1).

-

-

Solubilization Test:

-

Add a small, measured volume of the primary solvent (e.g., 100 µL of sterile water) to the peptide.

-

Vortex the tube for 30 seconds.

-

If the peptide does not dissolve, sonicate the sample in a water bath for 5-10 minutes.

-

Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

-

-

Iterative Process:

-

If the peptide remains insoluble, incrementally add a secondary solvent (e.g., 10 µL of 10% acetic acid for a basic peptide) and repeat the vortexing and sonication steps.

-

Continue this process until the peptide is fully dissolved or until the concentration of the secondary solvent becomes incompatible with the intended application.

-

If aqueous solutions fail, repeat the process starting with a small volume of an organic solvent like DMSO.

-

-

Documentation:

-

Record the final solvent composition and the volume required to dissolve the known mass of the peptide to calculate the solubility in mg/mL or molarity.

-

Protocol for Assessing Peptide Stability by HPLC

This protocol outlines a method to assess the long-term stability of a fluorogenic peptide substrate in solution using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Prepare a stock solution of the fluorogenic peptide substrate at a known concentration in the desired storage buffer (e.g., PBS with 10% DMSO).

-

Aliquot the stock solution into multiple tubes for analysis at different time points.

-

Store the aliquots at the desired storage temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

-

Prepare an initial "time zero" sample by immediately diluting an aliquot to the working concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Column: Use a C18 reversed-phase column suitable for peptide separation (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient for peptide separation would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized for the specific peptide.

-

Flow Rate: 1.0 mL/min.

-

Detection: Use a fluorescence detector set to the excitation and emission wavelengths of the fluorophore (e.g., Ex: 340 nm, Em: 440 nm for AMC). A UV detector (e.g., at 214 nm for the peptide bond) can also be used.

-

Injection Volume: 20 µL.

-

-

Data Collection and Analysis:

-

At each time point (e.g., 0, 1, 2, 4, 8, 12 weeks), thaw one aliquot from each storage temperature and analyze it by HPLC.

-

Integrate the peak area of the intact peptide.

-

Calculate the percentage of the remaining intact peptide at each time point relative to the "time zero" sample.

-

Plot the percentage of intact peptide versus time for each storage condition to determine the stability profile.

-

Visualizations

Signaling Pathway: Caspase-3 Activation in Apoptosis

Fluorogenic substrates are widely used to measure the activity of caspases, key proteases in the apoptotic signaling cascade. The diagram below illustrates the intrinsic and extrinsic pathways leading to the activation of the executioner caspase-3.

Caption: Caspase-3 activation pathways in apoptosis.

Experimental Workflow: FRET-Based Protease Assay

This workflow illustrates the key steps in a typical Fluorescence Resonance Energy Transfer (FRET)-based assay for measuring protease activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ac-DEVD-AMC | CAS 169332-61-0 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]

- 5. peptide.com [peptide.com]

- 6. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]

Applications of Fluorogenic Peptides in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of Alzheimer's disease (AD), a progressive neurodegenerative disorder, has been significantly advanced by the development of sophisticated molecular tools. Among these, fluorogenic peptides have emerged as indispensable reagents for the sensitive and quantitative analysis of key pathological processes. This technical guide provides an in-depth overview of the core applications of fluorogenic peptides in AD research, with a focus on data presentation, detailed experimental protocols, and visualization of key pathways and workflows.

Core Applications of Fluorogenic Peptides in Alzheimer's Research

Fluorogenic peptides are synthetic molecules that are non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme or bind to a target molecule. This "turn-on" fluorescence provides a direct and sensitive measure of biological activity. In the context of AD, these peptides are primarily used for:

-

Monitoring Enzyme Activity: Quantifying the activity of proteases centrally involved in the amyloid cascade, such as β-secretase (BACE1) and γ-secretase.

-

Detecting Amyloid-β Aggregates: Identifying and quantifying the formation of amyloid-β (Aβ) oligomers and fibrils, which are pathological hallmarks of AD.

-

Assessing Neuronal Apoptosis: Measuring the activity of caspases, enzymes that play a crucial role in programmed cell death, a process implicated in the neuronal loss observed in AD.

-

Investigating Lysosomal Dysfunction: Probing the activity of lysosomal proteases like cathepsin B, whose dysregulation is linked to AD pathology.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing fluorogenic peptides in AD research, providing a comparative overview of different probes and their characteristics.

Table 1: Fluorogenic Probes for Amyloid-β Aggregates

| Probe Name/Type | Target | Binding Affinity (KD) | Fluorescence Enhancement | Reference Compound(s) |

| Chalcone-mimic probe 5 | Aβ42 aggregates | 1.59 μM | ~50-fold | Thioflavin T |

| BPM1 | Aβ aggregates | High affinity | 10-fold | |

| TPipBDP | Aβ1–42 aggregates | High affinity | 75.5-fold | |

| XCYX-3 | Aβ aggregates | Not specified | Significantly enhanced | |

| Negatively charged c-PNPs | Aβ aggregates | Not specified | Changes with disease status |

Table 2: Fluorogenic Substrates for AD-Related Enzymes

| Enzyme Target | Substrate Type | Excitation (nm) | Emission (nm) | Key Features |

| BACE1 | Labeled peptide substrate | 320 | 450 | Homogeneous assay format.[1] |

| BACE1 | QXL® 520/HiLyte™ Fluor 488 FRET substrate (Swedish APP mutation sequence) | 490 | 520 | Less interference from autofluorescence.[2] |

| γ-Secretase | Internally quenched peptide (C-terminal β-APP sequence) | ~355 | ~440 | Sensitive for assaying γ-secretase activity at Aβ40, Aβ42, and Aβ43 cleavage sites.[3][4] |

| γ-Secretase | EDANS/DABCYL conjugated peptide | 335-355 | 495-510 | Proportional fluorescence release upon cleavage.[5] |

| Cathepsin B | Dabcyl-R-L-V-G-F-E(Edans) | Not specified | Not specified | Specific for carboxydipeptidase activity.[6][7] |

| Caspase-3 | Acetyl-Asp-Glu-Val-Asp-aldehyde (Ac-DEVD-CHO) inhibitor with fluorogenic substrate | Not specified | Not specified | Used to confirm caspase-3 involvement in APP-induced neurodegeneration.[8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for understanding the application of fluorogenic peptides. The following diagrams, generated using the DOT language, illustrate key concepts.

Amyloid Precursor Protein (APP) Processing Pathway

The amyloid cascade hypothesis is central to AD pathogenesis. This pathway illustrates the sequential cleavage of Amyloid Precursor Protein (APP) by β-secretase (BACE1) and γ-secretase to produce the amyloid-β (Aβ) peptide.

Mechanism of FRET-Based Fluorogenic Peptide Probes

Förster Resonance Energy Transfer (FRET) is a common mechanism for fluorogenic probes. In the intact probe, a quencher molecule suppresses the fluorescence of a donor fluorophore. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

General Experimental Workflow for Enzyme Activity Assay

This diagram outlines a typical workflow for measuring enzyme activity in biological samples using a fluorogenic peptide substrate.

Detailed Experimental Protocols

The following are generalized protocols for key experiments. Specific details may vary based on the commercial kit or published method.

BACE1 Activity Assay in Cell or Tissue Lysates

This protocol describes the measurement of BACE1 activity using a fluorogenic peptide substrate.[9][10]

Materials:

-

Cell or tissue lysate containing BACE1

-

BACE1 fluorogenic peptide substrate (e.g., based on the Swedish APP mutation)

-

Assay buffer (typically an acidic buffer, e.g., sodium acetate, pH 4.5)

-

BACE1 inhibitor (for control experiments)

-

96-well black microplate

-

Microplate fluorometer

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Determine the total protein concentration of each lysate.

-

Reagent Preparation:

-

Reconstitute the BACE1 fluorogenic substrate in DMSO to create a stock solution (e.g., 250 μM).[10] Store aliquots at -20°C, protected from light.[10]

-

Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration.

-

Reconstitute the BACE1 inhibitor in DMSO for control wells.[10]

-

-

Assay Protocol:

-

Pipette 50 μL of assay buffer into each well of a 96-well black microplate.

-

Add 20-50 μg of cell or tissue lysate to the appropriate wells.

-

For inhibitor control wells, add the BACE1 inhibitor.

-

Add 50 μL of the fluorogenic substrate working solution to all wells to initiate the reaction.

-

Incubate the plate at 37°C, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity at appropriate time points (for kinetic assays) or at a fixed endpoint (e.g., after 1-2 hours) using a microplate fluorometer.

-

Use excitation and emission wavelengths specific to the fluorophore in the substrate (e.g., Ex/Em = 490/520 nm for HiLyte™ Fluor 488).[2]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the rate of substrate cleavage (for kinetic assays) or the total fluorescence at the endpoint.

-

Normalize the activity to the total protein concentration of the lysate.

-

γ-Secretase Activity Assay

This protocol outlines a method for measuring γ-secretase activity using an internally quenched fluorogenic peptide substrate.[3][4][5][11]

Materials:

-

Cell membrane preparations or purified γ-secretase

-

γ-secretase fluorogenic substrate (e.g., containing the C-terminal β-APP sequence)

-

Assay buffer

-

γ-secretase inhibitor (e.g., L-685,458)

-

96-well black microplate

-

Microplate fluorometer

Procedure:

-

Sample Preparation: Isolate cell membranes containing the γ-secretase complex from cultured cells (e.g., HEK293T cells).[11]

-

Reagent Preparation:

-

Reconstitute the lyophilized fluorogenic peptide substrate in DMSO.[4]

-

Prepare a working solution of the substrate in assay buffer.

-

Prepare a solution of the γ-secretase inhibitor for control wells.

-

-

Assay Protocol:

-

Add a specific amount of membrane protein (e.g., 10 μg) to each well of a 96-well black microplate.[11]

-

Add assay buffer to bring the volume to, for example, 95 μL.

-

For inhibitor control wells, add the γ-secretase inhibitor.

-

Add 5 μL of the substrate working solution to initiate the reaction.[5]

-

Incubate the plate at 37°C for 1-5 hours in the dark.[5][11]

-

-

Measurement:

-

Data Analysis:

Detection of Aβ Aggregates with Fluorogenic Probes

This protocol provides a general method for detecting the presence of Aβ aggregates in solution.

Materials:

-

Pre-aggregated Aβ peptides (e.g., Aβ42 oligomers or fibrils)

-

Fluorogenic probe specific for Aβ aggregates (e.g., a chalcone-mimic probe)

-

Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well black microplate

-

Microplate fluorometer

Procedure:

-

Aβ Aggregation: Prepare Aβ aggregates according to established protocols.[12] This may involve incubating monomeric Aβ at 37°C for a specific period.

-

Assay Protocol:

-

Add a fixed concentration of the fluorogenic probe to the wells of a 96-well black microplate.

-

Add different concentrations of the pre-aggregated Aβ solution to the wells.

-

Include controls with monomeric Aβ and buffer alone.

-

Incubate the plate at room temperature for a short period to allow for binding.

-

-

Measurement:

-

Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the probe.

-

-

Data Analysis:

-

Subtract the background fluorescence of the probe in buffer alone.

-

Plot the fluorescence intensity as a function of Aβ aggregate concentration to determine the sensitivity and binding characteristics.

-

Conclusion

Fluorogenic peptides are powerful and versatile tools in the field of Alzheimer's disease research. Their ability to provide sensitive and quantitative measurements of enzyme activity and pathological protein aggregation has been instrumental in elucidating disease mechanisms and in the screening of potential therapeutic agents. The continued development of novel fluorogenic probes with improved specificity, sensitivity, and in vivo applicability will undoubtedly further accelerate progress in our understanding and treatment of this devastating disease.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. SensoLyte® 520 ß-Secretase (BACE1) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 3. γ-Secretase Substrate, Fluorogenic An internally quenched fluorogenic peptide substrate containing the C-terminal β-APP (amyloid β-peptide precursor protein) amino acid sequence that is cleaved by γ-secretase. | Sigma-Aldrich [sigmaaldrich.com]

- 4. γ-Secretase Substrate, Fluorogenic An internally quenched fluorogenic peptide substrate containing the C-terminal β-APP (amyloid β-peptide precursor protein) amino acid sequence that is cleaved by γ-secretase. [sigmaaldrich.com]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Fluorogenic peptide substrates for carboxydipeptidase activity of cathepsin B. | Semantic Scholar [semanticscholar.org]

- 8. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of fluorescently-labeled amyloid-beta peptide assemblies: the effect of fluorophore conjugation on structure and function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Cathepsin D Activity Assay Using a FRET-Based Protocol

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of lysosomal proteases, drug discovery, and cellular biology.

Introduction

Cathepsin D is a lysosomal aspartyl protease ubiquitously expressed in various tissues and involved in crucial cellular processes.[1][2] Its primary functions include the metabolic degradation of intracellular proteins, processing of enzyme activators, and the activation of polypeptide hormones and growth factors.[1][2] Dysregulation of Cathepsin D activity has been implicated in several pathologies, including various cancers, Alzheimer's disease, and neuronal ceroid lipofcinosis, making it a significant therapeutic target.[2][3][4][5]

This application note provides a detailed protocol for a sensitive and continuous fluorometric assay to measure Cathepsin D activity using Fluorescence Resonance Energy Transfer (FRET). The assay employs a specific peptide substrate labeled with a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by Cathepsin D, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[4][6] This method is suitable for high-throughput screening (HTS) of potential Cathepsin D inhibitors.[5][7]

Assay Principle

The FRET-based assay relies on an internally quenched fluorogenic substrate.[4] The substrate peptide sequence is specifically designed for cleavage by Cathepsin D, typically between two phenylalanine residues.[8] When the enzyme cleaves this bond, the fluorophore is liberated from the quencher's proximity, restoring its ability to fluoresce. The resulting signal can be measured over time using a fluorescence plate reader.

Caption: Principle of the Cathepsin D FRET assay.

Data Presentation

The following tables summarize the necessary reagents, their concentrations, and typical FRET substrates used in this assay.

Table 1: Reagents and Recommended Working Concentrations

| Reagent | Stock Concentration | Working Concentration | Notes |

|---|---|---|---|

| Cathepsin D Enzyme (human, recombinant) | 100 µg/mL | 0.25 ng/µL | Dilute fresh in 1x Assay Buffer before use. Keep on ice.[5] |

| FRET Substrate | 1 mM | 10-20 µM | Dilute in 1x Assay Buffer. Protect from light.[8] |

| Assay Buffer (4x) | 4x | 1x | Dilute with distilled water.[5] |

| Dithiothreitol (DTT) | 0.5 M | 1.2 mM | Add to 1x Assay Buffer immediately before use.[5] |

| Pepstatin A (Inhibitor Control) | 10 mM | 1 µM | A potent Cathepsin D inhibitor.[5] |

| Cell Lysis Buffer | 1x | 1x | Use chilled for sample preparation.[8][9] |

Table 2: Common FRET Substrates for Cathepsin D Assay

| Substrate Type / FRET Pair | Excitation (nm) | Emission (nm) | Reference |

|---|---|---|---|

| MCA / DNP | 328 | 460 | [8][9] |

| 5-FAM / QXL™ 520 | 490 | 520 | [10][11] |

| HiLyte Fluor™ 488 / QXL™ 520 | 490-497 | 520-525 | [11] |

| BODIPY / Methyl Red | 503 | 516 |[12][13] |

Experimental Protocols

Protocol A: Measuring Cathepsin D Activity in Cell or Tissue Lysates

This protocol details the measurement of endogenous Cathepsin D activity from biological samples.

Caption: Experimental workflow for Cathepsin D assay with lysates.

Methodology:

-

Sample Preparation:

-

Harvest cells (adherent or suspension, approx. 1x10⁶) and wash with ice-cold PBS.[9]

-

For tissue, harvest ~100 mg and wash with cold PBS.[9]

-

Resuspend the cell pellet or tissue in 200 µL of chilled Cell Lysis Buffer.[8][9]

-

Incubate on ice for 10 minutes. For tissue, homogenize using a Dounce homogenizer.[8][9]

-

Centrifuge the lysate at maximum speed for 5 minutes at 4°C to pellet insoluble material.[8][9]

-

Carefully transfer the clear supernatant to a new, pre-chilled tube. This is your sample lysate. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Reaction:

-

Prepare 1x Assay Buffer by diluting the 4x stock with sterile water. Add DTT to the required final concentration.

-

In an opaque 96-well plate, add 5-50 µL of sample lysate to each well. Adjust the total volume in each well to 50 µL with Cell Lysis Buffer.[9]

-

Prepare a Reaction Mix containing 1x Assay Buffer and the FRET substrate at its final working concentration. For each well, you will need 50 µL of Reaction Mix.[9]

-

Initiate the reaction by adding 50 µL of the Reaction Mix to each sample well.

-

Include a "background control" well containing 50 µL of Cell Lysis Buffer and 50 µL of Reaction Mix.

-

-

Data Acquisition:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[8][9]

-

Measure the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths for the substrate used (see Table 2).

-

The relative Cathepsin D activity can be expressed as Relative Fluorescence Units (RFU) per microgram of protein.[8]

-

Protocol B: High-Throughput Screening of Cathepsin D Inhibitors

This protocol is optimized for screening compound libraries against purified recombinant Cathepsin D.

Methodology:

-

Reagent Preparation:

-

Prepare 1x Assay Buffer with DTT as described in Protocol A.

-

Dilute the Cathepsin D enzyme stock to a working concentration of 0.25 ng/µL in 1x Assay Buffer.[5] Keep the diluted enzyme on ice.

-

Prepare the FRET substrate solution by diluting the stock to its working concentration in 1x Assay Buffer.

-

Prepare serial dilutions of test compounds (inhibitors) in 1x Assay Buffer containing the appropriate concentration of solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.[5]

-

Prepare a solution of Pepstatin A (e.g., 1 µM) as a positive inhibition control.[5]

-

-

Assay Plate Setup:

-

The final reaction volume is 100 µL. A typical setup includes adding reagents in this order: enzyme, then inhibitor, followed by substrate.

-

Test Inhibitor Wells: Add 40 µL of diluted Cathepsin D enzyme + 10 µL of test inhibitor solution.[11]

-

Positive Control (Max Activity): Add 40 µL of diluted Cathepsin D enzyme + 10 µL of buffer/solvent.[5][11]

-

Inhibitor Control (Min Activity): Add 40 µL of diluted Cathepsin D enzyme + 10 µL of Pepstatin A solution.[5][11]

-

Negative Control (No Enzyme): Add 40 µL of 1x Assay Buffer + 10 µL of buffer/solvent.[5]

-

-

Reaction and Data Acquisition:

-

Pre-incubate the plate for 30 minutes at room temperature to allow inhibitors to bind to the enzyme.[5]

-

Initiate the reaction by adding 50 µL of the FRET substrate solution to all wells.[11]

-

Immediately begin measuring fluorescence kinetically for 30-60 minutes at room temperature or 37°C, or perform an endpoint reading after 1-2 hours of incubation.

-

Calculate the percent inhibition for each compound relative to the positive and negative controls. IC₅₀ values can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Cathepsin D Maturation and Function

Cathepsin D is synthesized as an inactive preproprotein.[14] After removal of a signal peptide in the endoplasmic reticulum, the pro-cathepsin D is transported to the endolysosomal system.[1] Within the acidic environment of the lysosomes, it undergoes proteolytic processing to become a mature, active two-chain enzyme, which then participates in protein degradation and other cellular functions.[1][3]

Caption: Simplified pathway of Cathepsin D maturation and function.

References

- 1. Cathepsin D—Managing the Delicate Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin D - Wikipedia [en.wikipedia.org]

- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]

- 7. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. abcam.com [abcam.com]

- 10. interchim.fr [interchim.fr]

- 11. anaspec.com [anaspec.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. genecards.org [genecards.org]

Application Notes and Protocols for BACE1 Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a key enzyme in the pathogenesis of Alzheimer's disease (AD).[1] It is an aspartic protease that initiates the cleavage of the amyloid precursor protein (APP), leading to the production and subsequent aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD.[1][2] The inhibition of BACE1 is therefore a primary therapeutic strategy for reducing Aβ levels and potentially slowing the progression of Alzheimer's disease.[3] These application notes provide detailed protocols for performing BACE1 inhibitor screening assays, covering both biochemical and cell-based approaches.

BACE1 Signaling Pathway

BACE1 is a type I transmembrane protein that cleaves APP at the N-terminus of the Aβ domain.[4] This initial cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then further processed by γ-secretase to release the Aβ peptides.[1]

Assay Principles

Several assay formats can be used for BACE1 inhibitor screening. The most common are Fluorescence Resonance Energy Transfer (FRET)-based biochemical assays and cell-based assays that measure the downstream products of BACE1 activity.

-

FRET-Based Biochemical Assay: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

-

Cell-Based Assay: These assays are performed in cells that typically overexpress APP, such as Human Embryonic Kidney 293 (HEK293) cells.[5][6] The inhibitory effect is determined by measuring the levels of Aβ peptides or sAPPβ secreted into the cell culture medium, often using techniques like ELISA or electrochemiluminescence.[5]

Data Presentation

Table 1: Typical Reagent Concentrations for a BACE1 FRET Assay

| Reagent | Working Concentration | Notes |

| BACE1 Enzyme | 1.0 - 10 nM | Optimal concentration should be determined empirically. |

| FRET Substrate | 10 - 20 µM | Based on the "Swedish" mutant of APP. |

| Assay Buffer | 50 mM Sodium Acetate, pH 4.5 | BACE1 has optimal activity at acidic pH.[7] |

| Test Compound | Varies | Typically a serial dilution to determine IC50. |

| DMSO (solvent) | < 1% (v/v) | High concentrations can inhibit enzyme activity. |

Table 2: IC50 Values of Known BACE1 Inhibitors

| Inhibitor | BACE1 IC50 (nM) | Cell-based Aβ40 Reduction IC50 (nM) | Reference |

| Verubecestat (MK-8931) | 2.2 - 13 | 4.8 | [8] |

| Lanabecestat (AZD3293) | 0.4 | 0.61 | [9] |

| LY2811376 | 0.9 | - | [10] |

| Compound 3 | 1.0 | - | [8] |

| Piperazine derivative 6 | 0.18 | 7 | [9] |

| L655,240 | 4470 | - | [6][11] |

Experimental Protocols

Protocol 1: FRET-Based BACE1 Inhibitor Screening Assay

This protocol is a general guideline and may require optimization based on the specific reagents and instrumentation used.

Materials and Reagents:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate

-

BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

BACE1 inhibitor (positive control)

-

Test compounds

-

DMSO

-

Black, flat-bottom 96- or 384-well microplate

-

Fluorescence microplate reader

Experimental Workflow:

Procedure:

-

Reagent Preparation: Prepare all reagents to their desired working concentrations in BACE1 Assay Buffer. Test compounds are typically prepared as a serial dilution in DMSO and then diluted in assay buffer.

-

Assay Plate Setup:

-

Blank wells: Add assay buffer and substrate, but no enzyme.

-

Negative control (100% activity): Add assay buffer, enzyme, and DMSO (at the same final concentration as the test compound wells).

-

Positive control: Add assay buffer, enzyme, and a known BACE1 inhibitor.

-

Test compound wells: Add assay buffer, enzyme, and the test compound.

-

-

Enzyme Addition: Add the diluted BACE1 enzyme solution to all wells except the blank wells.

-

Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add the BACE1 FRET substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light. The incubation time may need optimization.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 320/405 nm).

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other wells.

-

Calculate the percent inhibition for each test compound concentration relative to the negative control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Assay Validation (Z'-factor):

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z' = 1 - ( (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| )

Where:

-

SD_positive = Standard deviation of the positive control

-

SD_negative = Standard deviation of the negative control

-

Mean_positive = Mean signal of the positive control

-

Mean_negative = Mean signal of the negative control

Protocol 2: Cell-Based BACE1 Inhibition Assay (ELISA)

This protocol describes the use of HEK293 cells stably expressing APP to measure the effect of inhibitors on Aβ production.

Materials and Reagents:

-

HEK293 cells stably expressing human APP (e.g., APPswe mutant)

-

Cell culture medium and supplements

-

Test compounds